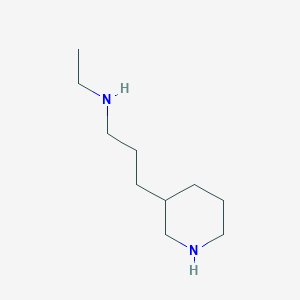

N-ethyl-3-(piperidin-3-yl)propan-1-amine

Description

N-ethyl-3-(piperidin-3-yl)propan-1-amine is a tertiary amine compound featuring a propan-1-amine backbone substituted with an ethyl group and a piperidin-3-yl moiety. The ethyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

N-ethyl-3-piperidin-3-ylpropan-1-amine |

InChI |

InChI=1S/C10H22N2/c1-2-11-7-3-5-10-6-4-8-12-9-10/h10-12H,2-9H2,1H3 |

InChI Key |

DQCMIZVMEATING-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1-Piperidinyl-1-propanamine

The most direct and commonly reported method for synthesizing N-ethyl-3-(piperidin-3-yl)propan-1-amine involves the alkylation of 1-piperidinyl-1-propanamine with ethyl halides (such as ethyl bromide or ethyl chloride) under basic conditions. The base used is typically sodium hydride or potassium carbonate, which deprotonates the amine to enhance nucleophilicity. The reaction is performed in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to drive the reaction to completion.

| Parameter | Details |

|---|---|

| Starting Material | 1-Piperidinyl-1-propanamine |

| Alkylating Agent | Ethyl halides (e.g., ethyl bromide) |

| Base | Sodium hydride or potassium carbonate |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Temperature | Elevated (typically 50-80 °C) |

| Reaction Time | Several hours (varies with conditions) |

| Purification | Distillation or recrystallization |

| Yield | High, typically >80% |

This method benefits from straightforward reaction conditions and scalability, making it suitable for both laboratory and industrial synthesis. The reaction mechanism involves nucleophilic substitution at the ethyl halide by the deprotonated amine, forming the N-ethylated product.

Industrial Scale Continuous Flow Synthesis

Industrial production often employs continuous flow reactors to improve efficiency, reproducibility, and safety. The alkylation reaction is optimized by controlling temperature, pressure, and reagent stoichiometry in automated reactors. Continuous flow methods allow for better heat management and mixing, leading to higher yields and purity.

Purification at this scale involves distillation or recrystallization to isolate the compound with high purity suitable for pharmaceutical or chemical applications.

Alternative Synthetic Approaches Involving Reduction and Salt-Forming Reactions

Salt-Forming and Reduction of Pyridine Derivatives

A related synthetic strategy involves the preparation of 4-(piperidine-3-yl)aniline intermediates via a salt-forming reaction between 3-(4-nitrophenyl)pyridine and 3-halogenated propylene to form a quaternary ammonium salt, followed by reduction using sodium borohydride in the presence of zinc chloride. This method avoids precious metals, uses mild conditions, and is amenable to large-scale production.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Salt-Forming Reaction | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, zinc powder, organic solvent, 55–65 °C, 2–3 h | N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt |

| Reduction Reaction | Sodium borohydride + zinc chloride, mild conditions | 4-(piperidine-3-yl)aniline intermediate |

This intermediate can be further functionalized to obtain this compound through subsequent alkylation steps.

Mechanochemical Alkylation Techniques

Recent advances include mechanochemical procedures that use ball milling to promote alkylation reactions without solvents or with minimal solvent assistance. For example, Boc-protected piperidine derivatives have been alkylated efficiently under mechanochemical conditions, achieving high yields (around 90%) with reduced reaction times and simplified purification.

Although this method has been demonstrated for related piperidine derivatives, it suggests potential applicability to the synthesis of this compound by adapting the alkylation of appropriate amine precursors.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|

| Alkylation of 1-piperidinyl-1-propanamine | Ethyl halide, NaH or K2CO3, DMF or THF, heat | Simple, scalable, high purity | Requires careful handling of bases | >80 |

| Continuous Flow Industrial Synthesis | Automated reactors, controlled T & P | High efficiency, reproducibility | Requires specialized equipment | High |

| Salt-Forming + Reduction Route | 3-(4-nitrophenyl)pyridine, 3-halogenated propylene, NaBH4, ZnCl2 | Mild, cost-effective, scalable | Multi-step, intermediate isolation | Good (varies) |

| Mechanochemical Alkylation | Boc-protected amines, ball milling, minimal solvent | Green, solvent reduction, fast | Requires optimization for each substrate | ~90 (related compounds) |

Analytical and Purification Considerations

- Purification: Distillation and recrystallization are standard for isolating the product with high purity. Silica gel chromatography is sometimes avoided in industrial settings due to scale.

- Characterization: NMR (1H and 13C), LC-MS, and melting point analysis are routinely employed to confirm structure and purity.

- Yields: Typically high yields (>80%) are achievable with optimized alkylation conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: N-ethyl-3-(piperidin-3-yl)propan-1-amine can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: this compound secondary amine.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Acts as a ligand in coordination chemistry .

Biology:

- Investigated for its potential as a neurotransmitter analog.

- Studied for its role in modulating biological pathways .

Medicine:

- Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders .

Industry:

Mechanism of Action

The mechanism of action of N-ethyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of N-ethyl-3-(piperidin-3-yl)propan-1-amine can be contextualized by comparing it to the following analogs:

Table 1: Key Structural Analogs and Their Features

Key Comparative Insights

Heterocyclic Ring Modifications

- Piperidine vs. Piperazine : The piperidine ring in the target compound has one nitrogen atom, whereas piperazine analogs (e.g., N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine ) contain two nitrogen atoms. Piperazine derivatives exhibit enhanced hydrogen-bonding capacity and solubility, making them suitable for drug delivery systems . However, the piperidine ring may confer greater metabolic stability due to reduced basicity compared to piperazine.

- Aromatic vs. Saturated Rings : Pyridine-containing analogs (e.g., N,N-diethyl-3-pyridin-2-ylpropan-1-amine ) introduce aromaticity, which enhances π-π stacking interactions with biological targets but may reduce bioavailability due to increased polarity.

Substituent Effects

- Ethyl vs.

- Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs (e.g., 2-(3-(trifluoromethyl)phenyl)propan-1-amine ) demonstrate higher receptor affinity due to electron-withdrawing effects, a feature absent in the target compound.

Pharmacological Activity

- Enzyme Inhibition: Styrylphenoxy derivatives like OX03771 inhibit squalene synthase (EC50 ~500 nM) , while thiazole-containing analogs act as dual serotonin transporter and M-channel inhibitors . The target compound’s piperidine moiety may favor interactions with G protein-coupled receptors or ion channels.

- Therapeutic Potential: Piperazine derivatives are prominent in drug delivery , whereas pyridine-based compounds like dexchlorpheniramine are used in allergy treatment . The target compound’s structural hybrid could position it for applications in neurology or metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.